Comparative Enzyme Inhibition Profile of 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid
The compound has a documented, albeit weak, inhibition value against a specific bacterial enzyme, Mycobacterium tuberculosis fructose-bisphosphate aldolase [1]. While the compound is not a potent inhibitor, this data point provides a crucial baseline for SAR studies. This can be contrasted with the non-brominated analog, 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, for which no such direct enzyme inhibition data is publicly available, highlighting a key point of differential biological engagement .
| Evidence Dimension | In vitro enzyme inhibition |
|---|---|
| Target Compound Data | IC50 > 1,110 nM |
| Comparator Or Baseline | Non-brominated analog (CAS 73775-26-5) |
| Quantified Difference | No comparable data available; target compound has a specific, quantifiable interaction, whereas comparator has no reported enzyme activity in public databases. |
| Conditions | Assay against Mycobacterium tuberculosis fructose-bisphosphate aldolase (as reported in PubChem AID 652135) |
Why This Matters
This provides a specific, quantifiable biochemical interaction, establishing a baseline for SAR exploration not found for its non-brominated analog.
- [1] BindingDB. (n.d.). Affinity Data for BDBM96231 (6-bromanyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid). View Source
